3-benzylidene-5-chloro-1H-indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10ClNO |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
3-benzylidene-5-chloro-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI Key |
OYBAVSWCSXNSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzylidene 5 Chloro 1h Indol 2 One and Its Analogs
General Synthetic Strategies for 3-Benzylideneindolin-2-ones
The synthesis of 3-benzylideneindolin-2-one (B1620751) derivatives is a cornerstone for the development of various biologically active molecules. nih.gov These compounds serve as crucial intermediates in organic synthesis and are key structural motifs in numerous drugs and natural products. mdpi.com The primary synthetic routes focus on the formation of the exocyclic double bond at the C-3 position of the indolin-2-one (also known as oxindole) ring.
A prevalent method involves the condensation reaction between an indolin-2-one and an appropriate aldehyde. nih.govresearchgate.net For instance, equimolar amounts of an oxindole (B195798) and an aldehyde can be dissolved in ethanol (B145695) with a few drops of piperidine and heated in a microwave synthesizer to yield the desired 3-benzylideneindolin-2-one. nih.gov This reaction's versatility allows for the introduction of various substituents on both the indolinone core and the benzylidene moiety, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. nih.gov
Knoevenagel Condensation and Related Approaches
The Knoevenagel condensation is one of the most effective and widely used methods for preparing 3-benzylideneindolin-2-ones. nih.gov This reaction involves the nucleophilic addition of an active hydrogen compound, such as indolin-2-one, to a carbonyl compound, typically an aromatic aldehyde, in the presence of a weak base catalyst like piperidine or pyrrolidine (B122466). nih.govbhu.ac.in
The reaction is often carried out by refluxing the indolin-2-one and the aldehyde in a suitable solvent. nih.gov However, the classic Knoevenagel condensation can sometimes result in a mixture of E and Z isomers. nih.gov To address this, various modifications and alternative catalysts have been explored. For example, using aluminum isopropoxide as a condensing agent in a Knoevenagel-type reaction has been shown to produce a series of condensed oxindole derivatives in good yields under mild conditions. Biocatalysts, such as porcine pancreas lipase (PPL), have also been employed to achieve high selectivity towards the E configuration. researchgate.netresearchgate.net
| Catalyst/Reagent | Conditions | Product Selectivity | Reference |
| Piperidine | Ethanol, 110 °C, Microwave | E/Z mixture may form | nih.gov |
| Aluminum Isopropoxide | THF, 40 °C, 12h | Good yields | |
| Porcine Pancreas Lipase (PPL) | Optimized solvent, temp. | High selectivity for E-isomer | researchgate.net |
Iron-Catalyzed Aerobic Oxidative Condensation Reactions
In the quest for greener and more efficient synthetic methods, iron-catalyzed reactions have emerged as a valuable alternative. Iron is an ideal catalyst due to its abundance, low cost, and non-toxicity. nih.gov A novel synthetic route for constructing (E)-3-alkylideneindolin-2-ones involves the iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines. researchgate.net This oxidative reaction proceeds through a sequence of C–H activation, amine self-condensation, nucleophilic addition, and C–C double bond formation. researchgate.net
This method utilizes readily available starting materials and mild conditions, with molecular oxygen from the air often serving as the terminal oxidant, making it an environmentally benign process. researchgate.net Iron-catalyzed aerobic oxidation has proven effective for a range of methylarenes, converting them to the corresponding arylaldehydes with high yields and selectivities, which can then be used in subsequent condensation reactions. nih.govcncb.ac.cn
Synthesis of 5-Chloro-Substituted Indolin-2-one Precursors
The synthesis of the target compound, 3-benzylidene-5-chloro-1H-indol-2-one, requires the precursor 5-chloroindolin-2-one. The synthesis of substituted indolin-2-ones can be achieved through various strategies. While numerous methods exist for substituting the five-membered ring of the indole (B1671886) system, regiocontrolled access to indoles substituted on the benzenoid ring can be more challenging. nih.gov
One common approach involves the cyclization of appropriately substituted aniline derivatives. For instance, N-[2-(2-chloroacetyl)phenyl]benzamides can undergo cyclization to form 1-aroyl-1,2-dihydro-3H-indol-3-ones. clockss.org Specifically, the synthesis of 5-chloro-1-(4-chlorobenzoyl)-1,2-dihydro-3H-indol-3-one has been reported, which can serve as a precursor to the desired 5-chloroindolin-2-one. clockss.org Another strategy involves the Perkin-type condensation of 4-chloro-3-formyl-2-quinolones, which are derived from 2,4-dichloro-3-formylquinolines, themselves prepared from 4-hydroxy-2-quinolones. researchgate.net
Stereoselective Synthesis and E/Z Isomerism in 3-Benzylidene-Indolin-2-ones
The exocyclic double bond in 3-benzylidene-indolin-2-ones gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) diastereomers. The stereochemistry of these compounds is crucial as different isomers can exhibit distinct biological activities. nih.gov For example, in the case of the kinase inhibitor Sunitinib (B231), the molecule binds as the Z-diastereomer, even though it may exist as the E-diastereomer in solution, indicating that the E form must convert to the Z form before binding. nih.gov
The assignment of E/Z configurations is typically confirmed using 1H-NMR spectroscopy. The vinyl proton in the Z-diastereomer generally resonates at a slight downfield shift compared to the E-diastereomer due to the deshielding effect of the C-2 carbonyl group. Conversely, the ortho-protons of the benzylidene ring (H2',6') are more shielded in the E-diastereomer. researchgate.net Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive structural confirmation. An NOE interaction between the vinyl proton and the C-4 proton of the indolinone ring is characteristic of the Z-isomer, while an NOE between the ortho-benzylidene protons and the C-4 proton indicates the E-isomer.
Factors Influencing E/Z Product Ratios and Isomerization Pathways
The ratio of E/Z isomers produced in the synthesis of 3-benzylidene-indolin-2-ones can be influenced by several factors, and the isomers can often interconvert. nih.gov This isomerization can be mediated by acid, base, or light. nih.gov
Photochemical isomerization is a significant pathway for E/Z interconversion. researchgate.net The E-Z isomerization of functionalized 3-benzylidene-indolin-2-ones can be controlled using various solvents, temperatures, and light sources, particularly within microfluidic photoreactors. nih.govresearchgate.netfao.org These systems allow for enhanced light irradiance and better control over reaction conditions compared to batch processes, where issues like the exponential decay of light intensity can hinder the stabilization of a desired isomer. nih.govresearchgate.net The position of the photostationary state, which is the equilibrium mixture of isomers under specific light conditions, is also dependent on temperature. researchgate.net For some derivatives, a linear increase in the content of the E-isomer is observed with increasing temperature. researchgate.net
| Factor | Effect on Isomerization | Conditions/Observations | Reference |
| Light (UV, Blue LED, Solar) | Promotes E-to-Z and Z-to-E conversion | Microfluidic photoreactors offer precise control | nih.govresearchgate.net |
| Temperature | Affects the photostationary state equilibrium | Linear increase in E-isomer with temp. for some derivatives | researchgate.net |
| Acid/Base | Catalyzes interconversion | Can be used to mediate conversion before biological binding | nih.gov |
| Solvent | Influences the isomerization process | Optimization of solvent is crucial in photochemical reactions | nih.gov |
Kinetic Studies of E/Z Diastereomer Interconversion
Time-dependent kinetic studies have been conducted to understand the rate of interconversion between E and Z diastereomers of 3-benzylidene-2-oxo-indolines. researchgate.net These studies, often carried out in solvents like DMSO-d6 at room temperature, reveal that the isomerization typically follows first-order kinetics. researchgate.net
By monitoring the change in the initial diastereomeric ratios over time using 1H NMR, researchers can determine the rate constant (k) and the half-life (t1/2) of the interconversion process. researchgate.net These kinetic parameters provide valuable information on the relative stability of the isomers under specific conditions. For example, in one study, the rate of E/Z isomerization for a particular compound had a half-life of 8.3 hours, indicating greater stability for the Z isomer, while another compound showed Z/E isomerization with a half-life of 12.53 hours, suggesting the E diastereomer was more stable in that case. This highlights that the stability and isomerization behavior can vary significantly depending on the specific substitution pattern of the molecule.
Advanced Synthetic Approaches for Structurally Diverse Indolin-2-one Scaffolds
The construction of the indolin-2-one (oxindole) scaffold is a key step in the synthesis of this compound. Advanced synthetic methods focus on efficiency, diversity, and stereoselectivity. These approaches often involve transition metal-catalyzed reactions, domino reactions, and the use of novel building blocks to create complex and diverse indolin-2-one libraries. For instance, palladium-catalyzed intramolecular C-H functionalization has emerged as a powerful tool for the direct arylation of C-H bonds, providing a streamlined route to various substituted oxindoles. Furthermore, cascade reactions that form multiple bonds in a single operation have been employed to rapidly build the core structure with high atom economy.
A notable advanced approach for the functionalization of the oxindole scaffold involves the use of 1,6-addition reactions. This methodology allows for the introduction of substituents at the 3-position of the oxindole ring, which is crucial for creating analogs of this compound. In a specific application, 3-substituted oxindoles can undergo an efficient 1,6-addition reaction to activated Michael acceptors, such as 3-methyl-4-nitro-5-alkenylisoxazoles. This reaction provides access to isoxazole-fused 3,3'-disubstituted oxindole scaffolds, which are of interest for generating novel drug-like molecules. The reaction often proceeds with high yields and good diastereoselectivity, making it a valuable tool for creating libraries of structurally diverse compounds for biological screening.
This strategy highlights the versatility of the oxindole core as a building block in more complex molecular architectures. The ability to perform selective additions to the exocyclic double bond of benzylidene-indolin-2-ones or to functionalize the 3-position prior to the benzylidene group installation opens up a wide array of possibilities for creating novel derivatives with potentially enhanced biological activities.
Analytical Methodologies for Structural Elucidation of Novel Derivatives
The unambiguous determination of the structure of newly synthesized derivatives of this compound is paramount. A combination of spectroscopic and crystallographic techniques is employed to confirm the chemical structure, stereochemistry, and purity of these compounds.
Spectroscopic methods are fundamental in the characterization of indolin-2-one derivatives. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are routinely used to elucidate the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For this compound analogs, characteristic absorption bands are expected. For instance, in a series of 1-(substituted benzylidene)-5-(5-chloro-2-oxoindolin-3-ylidene) thiocarbonohydrazides, the IR spectra showed intense peaks in the 3112-3232 cm⁻¹ region, corresponding to the N-H stretch of the indole ring. ijprajournal.com The carbonyl (C=O) stretch of the oxindole ring is typically observed between 1767-1709 cm⁻¹. ijprajournal.com The presence of a C-Cl bond is confirmed by a peak in the 706-719 cm⁻¹ region. ijprajournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum gives insights into the number of different types of protons and their neighboring environments. For the indolin-2-one core, characteristic signals for the aromatic protons on the benzene (B151609) ring are observed. The vinyl proton of the benzylidene group is also a key diagnostic signal. The chemical shift and multiplicity of these signals are influenced by the substituents on both the indole and benzylidene rings.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the oxindole ring typically resonates at a downfield chemical shift. The chemical shifts of the aromatic and vinylic carbons provide further confirmation of the molecular structure.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further aid in structural confirmation.
| Technique | Key Functional Groups/Features | Expected Chemical Shift/Frequency Range |
|---|---|---|
| IR Spectroscopy | N-H Stretch (Indole) | ~3100-3300 cm⁻¹ |
| IR Spectroscopy | C=O Stretch (Oxindole) | ~1700-1770 cm⁻¹ |
| IR Spectroscopy | C-Cl Stretch | ~700-720 cm⁻¹ |
| ¹H NMR | Indole N-H Proton | Broad singlet, downfield |
| ¹H NMR | Aromatic Protons | ~6.8-8.0 ppm |
| ¹H NMR | Vinyl Proton (=CH) | ~7.5-8.5 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-175 ppm |
| ¹³C NMR | Aromatic & Vinylic Carbons | ~110-150 ppm |
For indolin-2-one derivatives, X-ray crystallography can confirm the planarity of the indole ring system and the orientation of the benzylidene substituent. In the crystal structure of a related compound, 1-benzyl-5-chloroindoline-2,3-dione, the analysis revealed two independent molecules in the asymmetric unit with nearly identical conformations. The dihedral angle between the indole ring system and the phenyl group was determined to be approximately 71.4°. In the crystal packing, molecules were linked by C—H⋯O hydrogen bonds, and aromatic π–π stacking interactions were also observed.
Such analyses are crucial for understanding the intermolecular interactions that govern the solid-state packing of these molecules, which can influence their physical properties and biological activity. The data obtained from X-ray crystallography serves as the ultimate proof of the synthesized structure.
| Compound Name | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 1-Benzyl-5-chloroindoline-2,3-dione | Monoclinic | P2₁/n | Two molecules in the asymmetric unit, Dihedral angle between indole and phenyl rings ~71.4°, C—H⋯O hydrogen bonding, π–π stacking |
Structure Activity Relationship Sar Studies of 3 Benzylidene 5 Chloro 1h Indol 2 One Derivatives
Impact of Substituents on the Indolin-2-one Core for Biological Activity
The indolin-2-one nucleus is a "privileged scaffold" in medicinal chemistry, and substitutions on this ring system profoundly influence the biological profile of the entire molecule. Key positions for modification include the C5 position on the aromatic ring and the N1 position of the lactam.
The introduction of a halogen atom, particularly chlorine, at the C5 position of the indolin-2-one ring is a critical determinant of biological activity. This substitution has been empirically shown to enhance the therapeutic potential of these compounds in various contexts, notably in the development of kinase inhibitors.
The presence of the 5-chloro substituent can substantially improve the intrinsic biological activity of a molecule. eurochlor.org In the context of indolin-2-one derivatives, this modification has been linked to favorable outcomes such as potent antitumor activity and reduced cardiotoxicity. nih.gov The chlorine atom's electron-withdrawing nature and lipophilicity can influence the molecule's ability to bind to target proteins and cross cellular membranes. For instance, in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a 5-chloro-substituted pyrimido[4,5-b]indole scaffold was specifically designed to create potent and selective agents. nih.gov Research has demonstrated that replacing other groups with a chlorine atom can lead to a significant increase in inhibitory capability against various biological targets. nih.gov
The table below summarizes the observed effects of 5-chloro substitution on the biological activity of indolin-2-one derivatives based on various studies.
| Compound Class | Biological Target/Activity | Role of 5-Chloro Group | Reference |
| Indolin-2-one Derivatives | Antitumor Activity | Enhanced potency and reduced cardiotoxicity | nih.gov |
| Pyrimido[4,5-b]indole Diamines | VEGFR-2 Inhibition | Key feature for potent and selective inhibition | nih.gov |
| General Biologically-Active Molecules | Modulation of Activity | Can be crucial for optimal biological activity | eurochlor.org |
The electronic properties of substituents on the indolin-2-one core play a pivotal role in modulating biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, affecting hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.
Effects of Structural Modifications on the Benzylidene Moiety
The benzylidene portion of the molecule offers a versatile site for structural modifications that significantly impact pharmacological properties. The orientation of this group relative to the indolin-2-one core, as well as the substituents on its phenyl ring, are key areas of SAR exploration.
The double bond linking the indolin-2-one and benzylidene moieties creates the possibility of geometric isomerism, resulting in E and Z diastereomers. These isomers have distinct three-dimensional shapes, which can lead to different binding affinities and pharmacological effects. It has been reported that E and Z diastereomers of 3-benzylidene-2-oxo-indolines can undergo isomerization into each other. nih.gov
The configuration of the isomers is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. For the Z-isomer, an NOE interaction is observed between the vinyl proton and the proton at the C4 position of the indolin-2-one ring. nih.govsemanticscholar.org In contrast, the E-isomer shows an NOE interaction between the protons at the C2' and C6' positions of the benzylidene ring and the C4 proton of the indolin-2-one ring. nih.gov
In silico docking studies have shown that different isomers can have varied binding affinities for their targets. For instance, in one study targeting cyclin-dependent kinase 2 (CDK2), the Z-diastereomer demonstrated a better docking score compared to the E-isomer, suggesting it may be the more active configuration. nih.govsemanticscholar.org This highlights the importance of stereochemistry in drug design, as one isomer may be significantly more potent or possess a more desirable pharmacological profile than the other.
| Isomer | Method of Identification | Key Interaction | Predicted Activity (CDK2) | Reference |
| Z-Isomer | 2D NOE NMR | Hvinyl ↔ H4 | Higher docking score | nih.govsemanticscholar.org |
| E-Isomer | 2D NOE NMR | H2',6' ↔ H4 | Lower docking score | nih.govsemanticscholar.org |
Exploration of Scaffold Modifications and Hybrid Molecules
To expand the chemical space and discover novel biological activities, the 3-benzylidene-5-chloro-1H-indol-2-one scaffold has been modified by fusing it with other heterocyclic systems. This molecular hybridization strategy combines the pharmacophoric features of different rings to create new entities with potentially enhanced or entirely new therapeutic properties.
Fusing heterocyclic rings such as pyrrolidine (B122466), pyrazoline, or thiazole (B1198619) to the indolin-2-one core has yielded compounds with a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.
Pyrrolidine Hybrids: The fusion of a pyrrolidine ring, often in a spirocyclic fashion, has been a productive strategy. Azomethine ylides are versatile synthons used in [3+2]-cycloaddition reactions to construct pyrrolidine rings with high stereoselectivity. mdpi.com Spiro[pyrrolidine-2,3′-indolin]-2′-ones have been synthesized and shown to possess potent biological activities. mdpi.com In one study, 5-chloro-indole derivatives incorporating a 2-methylpyrrolidine (B1204830) moiety showed promising antiproliferative activity, demonstrating the importance of the substitution pattern on the heterocyclic add-on. nih.gov
Pyrazoline Hybrids: Pyrazoline derivatives are well-documented for their wide spectrum of pharmacological activities, including anticancer and antimicrobial effects. researchgate.net The creation of hybrid molecules combining the indolin-2-one and pyrazoline cores is achieved by reacting chalcone (B49325) precursors with hydrazine (B178648). researchgate.neteco-vector.com This approach has led to the development of novel compounds with potential applications as antibacterial and anticancer agents. researchgate.net
Thiazole Hybrids: Thiazole is another "privileged" scaffold in medicinal chemistry, and its integration with the indolin-2-one core has led to potent kinase inhibitors. nih.gov Inspired by the pharmacophoric features of the VEGFR-2 inhibitor sunitinib (B231), a series of 2-oxoindolin-3-ylidene thiazole derivatives were designed and synthesized. nih.gov Several of these hybrid compounds demonstrated potent antiproliferative activity and strong VEGFR-2 inhibition, with some showing higher potency than sunitinib itself. nih.gov This highlights the success of molecular hybridization in creating next-generation therapeutic agents.
The table below summarizes examples of hybrid molecules and their associated biological activities.
| Fused Heterocycle | Resulting Hybrid Class | Reported Biological Activity | Reference |
| Pyrrolidine | Spiro[pyrrolidine-indolin]-ones | Antiproliferative | nih.govmdpi.com |
| Pyrazoline | Indolin-2-one-Pyrazoline Hybrids | Antibacterial, Anticancer | researchgate.netresearchgate.net |
| Thiazole | 2-Oxoindolin-3-ylidene Thiazoles | Antiproliferative, VEGFR-2 Inhibition | nih.gov |
Modification of Linkers between Indolin-2-one and Phenyl/Heterocyclic Rings
The structural integrity of the linker connecting the indolin-2-one core at the C3 position and the appended phenyl or heterocyclic ring is a critical determinant of the pharmacological activity of this compound derivatives. Researchers have explored various modifications of this linker, including extending its length and altering its chemical nature, to investigate the impact on the compound's biological properties. These studies are crucial for understanding the spatial and electronic requirements for optimal interaction with biological targets.
One significant modification involves the extension of the exocyclic double bond, which serves as the primary linker in the parent compound, to a conjugated diene system. This alteration effectively increases the distance and modifies the rigidity between the indolin-2-one scaffold and the terminal aromatic ring. In a study focused on developing ligands for α-synuclein fibrils, a series of 3-(benzylidene)indolin-2-one derivatives were synthesized with both a single double bond and a diene linker. The findings revealed that compounds with a single double bond at the 3-position exhibited only modest affinity for α-synuclein. However, homologation to the corresponding diene analogues led to notable changes in binding affinity. nih.govnih.gov
The table below summarizes the findings from studies on linker modification in 3-benzylidene-indolin-2-one derivatives, providing insights into the structure-activity relationships.
| Compound ID | Linker Type | Modification | Biological Activity | Reference |
| Series 1 | Single Double Bond | - | Modest affinity for α-synuclein fibrils | nih.govnih.gov |
| Series 2 | Diene | Extension of conjugation | Increased binding to α-synuclein fibrils | nih.govnih.gov |
Exploration of Biological Activities and Molecular Mechanisms of 3 Benzylidene 5 Chloro 1h Indol 2 One Derivatives
Anti-cancer Activity and Targeted Molecular Pathways
Derivatives of 3-benzylidene-5-chloro-1H-indol-2-one are recognized for their significant anti-cancer potential, which stems from their ability to interfere with multiple facets of cancer cell biology, including proliferation, survival, and migration. nih.gov This multi-targeted approach is a key feature of their therapeutic promise.
A primary mechanism underlying the anti-cancer effects of these compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.
Src Kinase: The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and migration. Several 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives, which are congeners of the oxindole (B195798) series, have shown notable in vitro inhibitory activity against p60c-Src tyrosine kinase. nih.gov For instance, compounds like (E)-3-(2',6'-Dichloro-benzylidene)-1,3-dihydro-indolin-2-thione and (Z)-3-(4'-Dimethylamino-benzylidene)-1,3-dihydro-indolin-2-thione exhibited IC50 values of 21.20 µM and 21.91 µM, respectively. nih.gov Docking studies suggest that these compounds can bind to the enzyme's active site. nih.govkoreascience.kr
Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for regulating cell cycle progression, and their over-activity is a hallmark of many cancers. nih.govmdpi.com The 3-(benzylidene)indolin-2-one scaffold has been utilized for the structure-based design of CDK2 inhibitors. nih.govresearchgate.net These molecules typically act as ATP-competitive inhibitors, preventing the phosphorylation of substrates required for cell cycle transitions. nih.gov For example, the 3-substituted indolinone compound SU9516 is a known inhibitor of CDK2 with an IC₅₀ value of 22 nM. mdpi.com In silico docking studies have shown that the Z-diastereomer of some derivatives exhibits better docking on the targeted enzyme compared to the E-diastereomer. nih.govresearchgate.net
Receptor Tyrosine Kinases (RTKs): This class of kinases, including receptors for Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF), are crucial for tumor angiogenesis and growth. acs.org The indolinone scaffold is a key component of potent multi-kinase inhibitors like sunitinib (B231). nih.gov A specific derivative, E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one, was identified as a potent multi-targeted kinase inhibitor in hepatocellular carcinoma (HCC) research. nih.gov It was found to block the phosphorylation of the Tyro3 receptor, a member of the TAM family of RTKs. researchgate.net The benzylidene-oxindole structure is central to compounds designed as cRaf-1 kinase inhibitors, which are involved in the Raf/MEK/ERK signaling cascade that regulates cell proliferation. google.comgoogle.com
PIM-1 Kinase: PIM kinases are serine/threonine kinases overexpressed in various cancers, including prostate cancer and leukemia, where they promote cell survival and proliferation. nih.gov While the core structure in many studied PIM inhibitors is benzylidene-thiazolidine-2,4-dione, the benzylidene moiety is a key feature. nih.govpsu.edu These inhibitors are often ATP-competitive and have demonstrated high selectivity for PIM kinases over other protein kinases. nih.gov For instance, 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione was identified as a selective Pim-1 inhibitor. nih.gov
Table 1: Kinase Inhibition by 3-Benzylidene-1H-indol-2-one Derivatives
| Derivative/Compound | Target Kinase | Activity (IC₅₀) | Reference |
|---|---|---|---|
| (E)-3-(2',6'-Dichloro-benzylidene)-1,3-dihydro-indolin-2-thione | p60c-Src | 21.20 µM | nih.gov |
| (Z)-3-(4'-Dimethylamino-benzylidene)-1,3-dihydro-indolin-2-thione | p60c-Src | 21.91 µM | nih.gov |
| (E)-3-(3'-Hydroxy-4'-methoxy-benzylidene)-1,3-dihydro-indolin-2-thione | p60c-Src | 30.92 µM | nih.gov |
| SU9516 | CDK2 | 22 nM | mdpi.com |
| E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one | Multi-RTKs (e.g., Tyro3) | Not specified | nih.govresearchgate.net |
By inhibiting key kinases like CDK2, 3-benzylidene-1H-indol-2-one derivatives can directly interfere with the cell cycle machinery, leading to cell cycle arrest. This prevents cancer cells from dividing and proliferating. Research has shown that treatment with these compounds can cause cells to accumulate in specific phases of the cell cycle. For example, some novel benzylidene benzofuranone analogues, which share structural similarities, were found to induce cell cycle arrest at the G2/M phase. nih.gov Similarly, certain PIM kinase inhibitors with a benzylidene-thiazolidine-2,4-dione structure induce a G1-S cell cycle arrest in prostate cancer and leukemia cells. psu.edu This effect is often associated with changes in the expression and localization of cell cycle regulatory proteins like p27Kip1. psu.edu
The kinase-inhibiting and cell cycle-modulating activities of these compounds translate into potent anti-proliferative effects across a variety of human cancer cell lines. A screening of newly synthesized benzylidene-indolinones identified E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one (referred to as compound 47) as having potent anti-proliferative properties against hepatocellular carcinoma (HCC) cell lines, with a favorable safety profile compared to known inhibitors like sunitinib and sorafenib. nih.gov Another study on functionalized 3-benzylidene-indolin-2-ones reported anti-proliferative activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. nih.gov Furthermore, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant anti-proliferative activity, with GI50 values in the nanomolar range against several cancer cell lines. mdpi.comresearchgate.net
Table 2: Anti-proliferative Activity of 3-Benzylidene-1H-indol-2-one Derivatives
| Derivative/Compound | Cancer Cell Line | Activity Metric (Value) | Reference |
|---|---|---|---|
| E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one | Hepatocellular Carcinoma (e.g., HuH7) | Potent anti-proliferative | nih.govresearchgate.net |
| Functionalized 3-benzylidene-indolin-2-ones | Human Breast Cancer (MCF-7) | Active | nih.gov |
| Functionalized 3-benzylidene-indolin-2-ones | Human Colon Cancer (HCT116) | Active | nih.gov |
| 5-chloro-indole-2-carboxylate derivative (3e) | Melanoma (LOX-IMVI) | IC₅₀ = 0.96 µM | mdpi.com |
| 5-chloro-indole-2-carboxylate derivatives (3a-e) | Various | GI₅₀ = 29 nM to 78 nM | mdpi.comresearchgate.net |
Beyond direct kinase inhibition, the anti-cancer activity of this scaffold involves other molecular mechanisms.
Induction of NQO1: Some functionalized 3-benzylidene-indolin-2-ones have been identified as potent inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is a phase II detoxification enzyme that can protect normal cells from carcinogens and oxidative stress, representing a potential chemopreventive mechanism. nih.gov
Inhibition of Tubulin Assembly: The 3,4,5-trimethoxyphenyl group, often incorporated into the benzylidene moiety of these compounds, is a feature of known tubulin polymerization inhibitors like combretastatin (B1194345) A-4. nih.gov Studies have confirmed that certain 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones inhibit tubulin assembly, disrupting the microtubule dynamics essential for mitosis and cell division. nih.gov
Inhibition of NADPH Oxidase 4 (Nox4): Nox4 is an enzyme that generates reactive oxygen species (ROS), which can act as signaling molecules to promote cancer cell proliferation and survival. nih.gov Some oxindole derivatives have been shown to inhibit Nox4, suggesting that reducing ROS-mediated survival signals could contribute to their anti-proliferative effects. nih.gov
Anti-inflammatory Activity and Mediating Molecular Pathways
The 3-benzylidene-1H-indol-2-one core is also associated with significant anti-inflammatory properties. This activity is primarily achieved by inhibiting the production and action of key inflammatory mediators.
Inflammation is a complex process involving a cascade of molecular events, including the upregulation of enzymes and cytokines. Derivatives of 3-benzylidene-1H-indol-2-one can intervene at several points in this cascade.
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation. mdpi.comnih.gov The indole (B1671886) moiety is a well-known pharmacophore for COX-2 inhibitors. nih.gov Molecular docking studies have shown that 3-({p-dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one derivatives can bind effectively to the COX-2 protein. nih.govresearchgate.net In vivo studies using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory activity, confirmed that these compounds can significantly reduce inflammation. nih.govresearchgate.net Their mechanism is analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) that target the COX pathway. mdpi.comacs.org
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation and tissue damage. mdpi.comnih.gov The anti-inflammatory effect of some N-acylhydrazone derivatives of the indole scaffold has been linked to the nitric oxide pathway. mdpi.comnih.gov Studies have shown that pretreatment with an iNOS inhibitor can reverse the anti-inflammatory effects of these compounds, indicating that their mechanism involves the modulation of iNOS activity. mdpi.com
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): These pro-inflammatory cytokines are central to the inflammatory response, stimulating the production of other mediators and recruiting immune cells. nih.gov A novel N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was shown to effectively and significantly decrease the levels of TNF-α and IL-6. mdpi.comnih.gov This inhibition of key cytokines demonstrates a broad-spectrum anti-inflammatory action. mdpi.comnih.gov
Prostaglandin (B15479496) E Synthase (PGES): While not always directly measured, the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) is a downstream effect of COX-2 inhibition. By blocking the production of PGH2 by COX-2, the substrate for mPGES-1 is limited, leading to reduced synthesis of prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin.
Modulation of Nitric Oxide (NO) Signaling Pathways
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including inflammation. The actions of NO are primarily regulated by nitric oxide synthase (NOS) enzymes. nih.gov Indole derivatives have been investigated for their potential to modulate these pathways.
Research on related N-acylhydrazone derivatives containing an indole group has demonstrated a clear link between their anti-inflammatory effects and the nitric oxide pathway. For instance, the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has been shown to exert its anti-inflammatory action in a NO-dependent manner. nih.govnih.gov Studies using inhibitors of NO synthesis, such as L-NAME, reversed the anti-inflammatory effects of this compound, confirming the involvement of the NO pathway. nih.gov Molecular docking studies have further suggested that these derivatives can interact with key enzymes in this pathway, including inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). nih.govmdpi.com The induction of iNOS is a known feature of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. nih.gov
Involvement in NFκB Pathway Regulation
The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov Consequently, agents that can effectively modulate this pathway are of significant therapeutic interest. nih.gov
Indole-based compounds have shown potential in regulating this critical pathway. Computational studies on the derivative JR19 revealed favorable interactions with NF-κB. nih.govmdpi.com The molecule was observed to interact with key amino acid residues (Arg302 and Arg304) within the p65 subunit of NF-κB, which are crucial for maintaining the stability of the NFκB-Iκβ complex. By stabilizing this complex, the compound may prevent the activation and subsequent nuclear translocation of NF-κB, thereby inhibiting the transcription of inflammatory target genes. nih.govmdpi.com This mechanism is a known target for anti-inflammatory agents, as the liberation of NF-κB from its inhibitor, IκB, is a critical step in initiating the inflammatory cascade. nih.govbiomolther.org
Neuroprotective Potential and Related Mechanisms
Neurodegenerative conditions like Alzheimer's disease are characterized by complex pathological processes, including the depletion of neurotransmitters and the formation of protein aggregates. nih.gov Compounds that can target multiple aspects of this pathology are highly sought after. Indole derivatives have emerged as promising candidates for neuroprotection.
Research on Mechanisms Underlying Neuronal Survival and Protection
The neuroprotective effects of indole derivatives are often linked to their ability to inhibit key enzymes involved in neurodegeneration. One of the primary strategies in Alzheimer's treatment is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), to enhance cholinergic transmission. nih.gov
Substituted benzylidene derivatives have been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For example, the lead molecule IND-30, an indole derivative, showed selective and potent inhibition of human AChE with an IC50 value of 4.16 ± 0.063 μM. nih.gov Molecular docking studies have revealed that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is crucial for their inhibitory activity. nih.govmdpi.com Furthermore, some 3-(benzylidene)indolin-2-one derivatives have been evaluated for their ability to bind to α-synuclein fibrils, which are implicated in Parkinson's disease, highlighting another potential avenue for neuroprotection. nih.gov
Antimicrobial Efficacy
The rise of antibiotic-resistant microbial strains necessitates the urgent development of new antimicrobial agents. nih.gov Derivatives of this compound belong to the broader class of 3-alkylidene-2-indolones, which have demonstrated significant potential as antibacterial and antifungal agents. nih.govresearchgate.net
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Numerous studies have confirmed the broad-spectrum antibacterial activity of indolin-2-one derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
For instance, certain 3-alkylidene-2-indolone derivatives have exhibited potent activity against Gram-positive strains like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL, matching the activity of the control drug gatifloxacin. nih.govresearchgate.net While activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, it is sometimes less potent compared to their effect on Gram-positive strains. nih.govnih.gov For example, one study found that while several derivatives showed moderate to very good growth inhibition against MRSA, only a few showed good inhibition against the Gram-negative Acinetobacter baumannii. nih.gov
| Compound Series | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 10f, 10g, 10h (3-alkylidene-2-indolones) | Staphylococcus aureus (ATCC 6538, 4220) | 0.5 | nih.govresearchgate.net |
| 10f, 10g, 10h (3-alkylidene-2-indolones) | MRSA (ATCC 43300) | 0.5 | nih.govresearchgate.net |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide 17 | MRSA | 2 | nih.gov |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide 17 | Acinetobacter baumannii (MDR) | 16 | nih.gov |
| Compound 3g (imidazolidin-2,4-dione derivative) | P. aeruginosa | 0.25 | who.int |
| Compound 3e, 3h (imidazolidin-2,4-dione derivative) | K. pneumoniae | 2 | who.int |
Antifungal Activity
In addition to their antibacterial properties, these compounds have been evaluated for their efficacy against various fungal pathogens. nih.gov
Derivatives of 3-benzylideneindolin-2-one (B1620751) have demonstrated consistent fungicidal activity against clinically important dermatophyte species, including Trichophyton mentagrophytes, Trichophyton rubrum, and Microsporum canis. nih.govresearchgate.net MIC values against these species have been reported in the range of 0.25 to 8 mg/L. nih.govresearchgate.net Other studies on related scaffolds have shown activity against fungi such as Aspergillus niger, Aspergillus clavatus, and Candida albicans. nih.govwho.int For example, one imidazolidine-2,4-dione derivative showed potent activity against C. albicans with an MIC of 0.25 μg/mL. who.int
| Compound | Fungal Species | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Benzylideneindolin-2-one | Dermatophyte species | 0.25 - 8 mg/L | nih.govresearchgate.net |
| Compound 3b (imidazolidin-2,4-dione derivative) | Candida albicans | 0.25 μg/mL | who.int |
| Compound 3g (imidazolidin-2,4-dione derivative) | Aspergillus fumigatus | 2 μg/mL | who.int |
| Compound 3c (imidazolidin-2,4-dione derivative) | Microsporum audouinii | 4 μg/mL | who.int |
| Compound 5d, 5h, 5r, 10d (3-alkylidene-2-indolones) | Fungus CMCC 98001 | 8 - 16 μg/mL | nih.gov |
Anti-tubercular Activity Investigations
The search for novel anti-tubercular agents is a critical area of research due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. Derivatives of the indole nucleus have shown promise in this field. Several studies have explored the anti-tubercular potential of various substituted indole derivatives, including those related to the this compound scaffold.
Research into a series of 1,2,3-trisubstituted indolizines demonstrated that these compounds exhibit in vitro activity against both susceptible (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for the active compounds against the H37Rv strain ranged from 4 to 32 µg/mL. nih.govresearchgate.net Notably, indolizines with an ethyl ester group at the 4-position of the benzoyl ring also showed activity against MDR-MTB strains, with MIC values between 16 and 64 µg/mL. nih.gov
In a separate study, a series of spirooxindolopyrrolidine embedded chromanones were synthesized and evaluated for their anti-mycobacterial activity. nih.gov One compound with a 4-chloro substitution on the aryl ring displayed good activity against the H37Rv strain with a MIC of 1.56 µg/mL and also showed excellent activity against isoniazid-resistant clinical isolates. nih.gov Another compound in the same series, with a 4-fluoro substitution on the phenyl ring, exhibited potent activity against the H37Rv strain with a MIC of 0.39 µg/mL. nih.gov
Furthermore, chalcone (B49325) derivatives have also been investigated for their anti-tubercular properties. ekb.eg Synthesized chalcones showed good to moderate activity against M. tuberculosis H37Rv (virulent) and H37Ra (attenuated) strains, with MICs ranging from 4 to 64 µg/mL. ekb.eg Another study on hydroxy and chloro substituted chalcone analogues found that some compounds were more active than the standard drug pyrazinamide. elsevierpure.com
These findings highlight the potential of indole-based compounds as a source for the development of new anti-tubercular drugs. The structure-activity relationship studies in these research efforts provide valuable insights for the design of more potent derivatives.
| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| 1,2,3-trisubstituted indolizines | H37Rv | 4 - 32 | nih.govresearchgate.net |
| 1,2,3-trisubstituted indolizines | MDR-MTB | 16 - 64 | nih.gov |
| Spirooxindolopyrrolidine embedded chromanones (4-chloro substituted) | H37Rv | 1.56 | nih.gov |
| Spirooxindolopyrrolidine embedded chromanones (4-fluoro substituted) | H37Rv | 0.39 | nih.gov |
| Chalcone derivatives | H37Rv, H37Ra | 4 - 64 | ekb.eg |
Other Emerging Biological Activities of Indole Derivatives
Beyond their anti-tubercular potential, indole derivatives have been explored for a wide range of other biological activities.
Antiviral Properties
The indole scaffold is a key component in many compounds with antiviral activity. nih.gov Research has shown that various indole derivatives are active against a range of viruses. For instance, some 2-indolinone derivatives have demonstrated selective and nontoxic antiviral activities against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). nih.gov It was observed that halogen substitution on the indole ring enhanced the anti-RSV activities. nih.gov Additionally, 1-benzyl and 5-halogen or nitro-substituted compounds were found to be the most effective against YFV. nih.gov
In other studies, indole derivatives fused with other heterocyclic rings, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole, have shown potent antiviral activity against Herpes Simplex Virus-1 (HSV-1). nih.gov Furthermore, a series of new isatin (B1672199) derivatives were designed and synthesized as broad-spectrum antiviral agents, with some compounds showing high activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com
| Virus | Compound Class | Key Findings | Reference |
| Respiratory Syncytial Virus (RSV) | 2-indolinone derivatives | Halogen substitution increased activity. | nih.gov |
| Yellow Fever Virus (YFV) | 2-indolinone derivatives | 1-benzyl and 5-halogen/nitro substitution were most effective. | nih.gov |
| Herpes Simplex Virus-1 (HSV-1) | Fused indole heterocycles | Potent antiviral activity observed. | nih.gov |
| Influenza virus (H1N1) | Isatin derivatives | High activity with low IC50 values. | mdpi.com |
| Herpes Simplex Virus-1 (HSV-1) | Isatin derivatives | High activity with low IC50 values. | mdpi.com |
| Coxsackievirus B3 (COX-B3) | Isatin derivatives | High activity with low IC50 values. | mdpi.com |
Antidiabetic Applications
The inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion, is a key strategy in managing diabetes. nih.gov Benzylidenehydrazine (B8809509) derivatives have been synthesized and evaluated as inhibitors of these enzymes. nih.gov Generally, these compounds were found to be more potent inhibitors of α-amylase than α-glucosidase. nih.gov One 2,4-fluoro substituted analogue emerged as a particularly strong α-amylase inhibitor, with activity approximately five times greater than the standard drug, acarbose. nih.gov
Furthermore, a series of novel 3-methyl-2-aroylthiazolo[3′,2′:2,3] nih.govrsc.orgorientjchem.orgtriazino[5,6-b]indole derivatives have been synthesized and assessed for their inhibitory potential against the α-amylase enzyme, indicating their promise as antidiabetic agents. rsc.org
| Enzyme Target | Compound Class | Key Findings | Reference |
| α-amylase | Benzylidenehydrazine derivatives | More potent inhibition than α-glucosidase. | nih.gov |
| α-amylase | 2,4-fluoro substituted benzylidenehydrazine | ~5-fold superior activity to acarbose. | nih.gov |
| α-amylase | 3-methyl-2-aroylthiazolo[3′,2′:2,3] nih.govrsc.orgorientjchem.orgtriazino[5,6-b]indole derivatives | Promising inhibitory potential. | rsc.org |
Antioxidant Activity Research
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. Several studies have investigated the antioxidant potential of indole and related derivatives. A series of chalcone analogues were evaluated for their antioxidant activity using a DPPH free radical scavenging assay. elsevierpure.com It was found that compounds containing electron-releasing groups, such as a hydroxyl group at the ortho position, exhibited slightly more antioxidant activity than the standard, gallic acid. elsevierpure.com
In another study, benzylidenehydrazine derivatives were also tested for their antioxidant activity. nih.gov Certain compounds displayed strong nitric oxide (NO) scavenging activity, surpassing that of the standard, Trolox. nih.gov Additionally, a study on 1,2,3-triazole derivatives found them to have potential antioxidant activity with IC50 values ranging from 10.1 to 37.3 µg/mL. rsc.org
| Assay | Compound Class | Key Findings | Reference |
| DPPH free radical scavenging | Chalcone analogues | Compounds with electron-releasing groups showed higher activity. | elsevierpure.com |
| Nitric Oxide (NO) scavenging | Benzylidenehydrazine derivatives | Some derivatives were more potent than Trolox. | nih.gov |
| Not specified | 1,2,3-triazole derivatives | IC50 values ranged from 10.1-37.3 µg/mL. | rsc.org |
Anticonvulsant Activity Studies
The development of new anticonvulsant drugs is crucial for the management of epilepsy. While research directly on this compound is limited in this area, studies on related heterocyclic structures provide some insights. A study on 3-aryl-5-benzylidene derivatives of 2-thiohydantoin (B1682308) revealed that these compounds exhibit weak anticonvulsant activity in the pentetrazole test. nih.gov
In a different study, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated as potential anticonvulsant agents. mdpi.com One of the most active substances showed significantly better ED50 and protective index values than the reference drug, valproic acid, in the maximal electroshock (MES) and 6 Hz tests. mdpi.com Furthermore, 14 new hydrazones of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide were synthesized, and several of these compounds were found to be more active than phenytoin (B1677684) in the pentylenetetrazole-induced seizure test. nih.gov
| Test Model | Compound Class | Key Findings | Reference |
| Pentetrazole test | 3-aryl-5-benzylidene-2-thiohydantoins | Weak anticonvulsant activity. | nih.gov |
| Maximal Electroshock (MES) test | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | More beneficial ED50 and protective index than valproic acid. | mdpi.com |
| 6 Hz test | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | More beneficial ED50 and protective index than valproic acid. | mdpi.com |
| Pentylenetetrazole-induced seizure test | 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazones | Several compounds were more active than phenytoin. | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the electronic distribution and reactivity of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For derivatives of 3-benzylideneindolin-2-one (B1620751), DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, have been utilized to determine optimized molecular geometries and electronic properties. These calculations are fundamental for understanding the molecule's stability and intrinsic electronic nature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For related indole (B1671886) derivatives, the HOMO-LUMO energy gap has been shown to be a significant parameter in assessing their bioactivity through intermolecular charge transfer.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and polarizability. |
This table provides a general overview of the significance of HOMO and LUMO analysis. Specific energy values for 3-benzylidene-5-chloro-1H-indol-2-one would require dedicated computational studies.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netnih.gov Green areas denote neutral potential. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atom, suggesting these as sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the N-H proton, would exhibit positive potential, indicating them as potential sites for nucleophilic interaction. researchgate.netnih.gov
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid.
Molecular docking simulations can predict the binding modes and estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) of a ligand with a target macromolecule. walisongo.ac.id Lower binding energy values typically indicate a more stable and favorable interaction. walisongo.ac.id Derivatives of 3-benzylideneindolin-2-one have been investigated as potential inhibitors of various enzymes, including protein kinases and tubulin.
Potential Biological Targets and Docking Insights:
Protein Kinases: Many indole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. Docking studies of similar compounds have explored their interactions with the ATP-binding site of kinases like Aurora A kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.comnih.gov These studies help in understanding the key hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity. For instance, docking scores for related compounds against VEGFR-2 have been reported in the range of -8 to -10 kcal/mol. mdpi.commdpi.com
Tubulin: Tubulin is the protein that polymerizes into microtubules, a key component of the cytoskeleton. Molecules that interfere with tubulin polymerization are effective anticancer agents. Docking studies have been used to investigate the binding of indole derivatives to the colchicine (B1669291) binding site of tubulin, with reported binding energies for similar compounds ranging from -7 to -9 kcal/mol. nih.govsemanticscholar.org
DNA Gyrase: DNA gyrase is a bacterial enzyme that is a validated target for antibacterial drugs. The binding affinity of small molecules to the active site of DNA gyrase can be predicted using molecular docking. For related heterocyclic compounds, docking scores against DNA gyrase have been observed in the range of -4 to -5 kcal/mol. researchgate.net
The following table summarizes potential binding affinities of compounds with similar structures to this compound with various biological targets, as suggested by the literature.
| Biological Target | Potential Binding Affinity (kcal/mol) | Key Interactions |
| Protein Kinases (e.g., VEGFR-2) | -8.0 to -10.0 | Hydrogen bonds with key amino acid residues in the ATP-binding pocket, hydrophobic interactions. |
| Tubulin (Colchicine Site) | -7.0 to -9.0 | Hydrogen bonds and hydrophobic interactions within the colchicine binding site. |
| DNA Gyrase | -4.0 to -5.0 | Interactions with residues in the enzyme's active site. |
This table is illustrative and based on data for structurally related compounds. The actual binding affinities of this compound would need to be determined by specific docking studies.
Virtual Screening Approaches in Drug Discovery
Virtual screening has become a cornerstone in modern drug discovery, enabling the rapid, cost-effective computational screening of vast chemical libraries to identify promising lead compounds. The 3-benzylidene-1H-indol-2-one scaffold, including derivatives like this compound, is a "privileged structure" frequently utilized in these campaigns due to its synthetic accessibility, ease of modification, and versatile biological activity. researchgate.net
In the quest for novel therapeutics, computational methods are employed to filter large databases of compounds to find molecules that are likely to bind to a specific biological target. For instance, derivatives of the 3-benzylideneindolin-2-one core have been identified through virtual screening as potential inhibitors for a range of targets. These computational approaches play a critical role in the initial stages of drug development by prioritizing compounds for further experimental testing, thereby accelerating the discovery pipeline. researchgate.neturan.ua
Research has demonstrated the utility of this scaffold in identifying potential inhibitors for enzymes crucial in disease progression. For example, virtual screening followed by hit-to-lead optimization led to the discovery of indole acylguanidines as potent inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease. researchgate.net Similarly, the 3-benzylideneindolin-2-one framework has been central to identifying allosteric inhibitors of Aurora A kinase, a promising target in cancer therapy. nih.gov The process often involves docking these compounds into the active site of the target protein to predict binding affinity and mode, guiding the selection of candidates for synthesis and biological evaluation. researchgate.netnih.gov
Table 1: Examples of Virtual Screening Applications for Indole-Based Scaffolds
| Target Protein | Compound Scaffold | Therapeutic Area |
|---|---|---|
| Aurora A Kinase | (E)-3-benzylideneindolin-2-one | Cancer |
| β-secretase (BACE1) | Indole acylguanidine | Alzheimer's Disease |
In Silico Prediction of Pharmacokinetic Profiles
Beyond identifying potential biological activity, computational tools are invaluable for predicting the pharmacokinetic properties of drug candidates—a profile often referred to as ADME (Absorption, Distribution, Metabolism, and Elimination). These in silico predictions are crucial in the early stages of drug design to assess the "drug-likeness" of a molecule and identify potential liabilities that could lead to failure in later clinical stages. uran.ua
For derivatives of the 3-benzylidene-1H-indol-2-one class, various ADME parameters are computationally evaluated. These predictions help determine if a compound is likely to be well-absorbed by the body, distribute to the target tissues, and be metabolized in a way that allows for therapeutic efficacy.
Absorption: Key parameters include prediction of gastrointestinal (GI) absorption and oral bioavailability. For many benzylidene and indole derivatives, in silico models predict high human oral absorption values, suggesting they are likely to be well-absorbed when administered orally. researchgate.net Adherence to predictive models like Lipinski's Rule of Five is often assessed, with many compounds within this class showing no violations, indicating good potential for oral bioavailability. mdpi.com
Distribution: The distribution of a compound is assessed by predicting factors like its ability to cross the blood-brain barrier (BBB) and its tendency to bind to plasma proteins. nih.gov For instance, the "Brain Or Intestinal EstimateD permeation method" (BOILED-Egg) model is used to predict passive permeation through the BBB and the gastrointestinal tract. nih.gov For many drug candidates, avoiding BBB penetration is desirable to prevent central nervous system side effects, and in silico models can guide the chemical modifications needed to achieve this. mdpi.com
Metabolism: Computational tools can also predict a compound's susceptibility to metabolism by key enzyme systems, such as Cytochrome P450 (CYP) enzymes. Predicting whether a compound is an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) is a critical step in early drug development to anticipate potential drug-drug interactions.
Table 2: Predicted In Silico ADME Properties for Representative Benzylidene Derivatives
| Parameter | Predicted Outcome | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption |
| Lipinski's Rule of Five Violations | 0 | Indicates "drug-likeness" and good bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Variable (Can be designed to be permeant or non-permeant) | Allows for targeting or avoiding the central nervous system |
| P-glycoprotein (P-gp) Substrate | Often predicted as "No" | Less likely to be removed from cells by efflux pumps |
| CYP450 Inhibition | Generally low for key isoforms | Lower potential for drug-drug interactions |
Structure-Based Drug Design (SBDD) Applications
Structure-Based Drug Design (SBDD) is a powerful methodology that leverages the three-dimensional structural information of a biological target to design and optimize ligands. The this compound scaffold has been effectively utilized in SBDD campaigns to develop potent and selective inhibitors for various protein targets, particularly kinases. researchgate.net
The process typically begins with molecular docking studies, where the compound is computationally placed into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography). These simulations provide insights into the binding mode, orientation, and key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the protein. researchgate.netnih.gov
This detailed understanding of the binding interactions allows medicinal chemists to rationally design modifications to the parent scaffold to improve its affinity and selectivity. For example, in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), in silico docking studies of 3-benzylideneindolin-2-one derivatives revealed that specific diastereomers (the Z-isomer) showed a better fit and higher binding affinity to the enzyme compared to others. researchgate.net Similarly, SBDD approaches were used to guide the design of derivatives targeting an allosteric site on Aurora A kinase, moving away from the highly conserved ATP-binding site to achieve greater selectivity. nih.gov Analysis of the structure-activity relationship (SAR) combined with molecular docking models helps to identify which substitutions on the benzylidene or indole rings are most likely to enhance inhibitory activity. nih.gov
Table 3: Key Interactions in Structure-Based Design with 3-Benzylideneindolin-2-one Scaffolds
| Target Protein | Key Interacting Residues | Type of Interaction | Designed Modification |
|---|---|---|---|
| Aurora A Kinase (Allosteric Site 3) | Not specified | Hydrophobic, Hydrogen Bonds | Modification of the 'B' ring with halogen and methyl groups |
Future Directions and Research Perspectives
Rational Design and Synthesis of Advanced Derivatized Analogs
The future of developing analogs of 3-benzylidene-5-chloro-1H-indol-2-one hinges on the rational design and synthesis of novel derivatives with enhanced biological activity. A primary strategy involves structure-activity relationship (SAR) studies to guide the modification of the core scaffold. nih.gov Researchers have previously synthesized series of 3-(benzylidine)indolin-2-one derivatives to explore how different substituents on both the benzylidene aromatic ring and the indolin-2-one nitrogen atom can improve affinity and selectivity for specific biological targets. nih.gov
Future synthetic strategies will likely focus on:
Systematic Substitution: Introducing a variety of functional groups (e.g., electron-donating, electron-withdrawing, heterocyclic) at key positions of the indole (B1671886) and benzylidene rings to probe interactions with target proteins. For instance, the introduction of a para-nitro group into the benzene (B151609) ring of a related diene analog was shown to be key in separating isomers and identifying the more active configuration. nih.gov
Scaffold Hopping and Hybridization: Creating hybrid molecules by combining the this compound core with other pharmacophores, such as 1,2,3-triazoles, to potentially engage with multiple biological targets or enhance desired properties. mdpi.comnih.gov
Advanced Synthetic Methodologies: Employing modern synthetic techniques, such as multi-component reactions (MCRs), to efficiently generate diverse libraries of complex indole derivatives. nih.gov This approach accelerates the discovery of novel bioactive compounds by allowing for the construction of complex molecules in a single step. nih.gov
In-depth Mechanistic Investigations at the Molecular and Cellular Levels
A crucial future direction is to move beyond preliminary activity screening to a profound understanding of how these compounds function at molecular and cellular levels. While initial studies have identified potential targets, detailed mechanistic elucidation is often lacking.
Future investigations should prioritize:
Target Identification and Validation: Unequivocally identifying the direct molecular targets of active compounds. Techniques such as affinity chromatography, proteomics, and genetic approaches can pinpoint the specific proteins (e.g., kinases, enzymes, receptors) with which the compounds interact.
Enzyme Kinetics and Binding Studies: Performing detailed enzyme kinetic analyses to determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) for derivatives that target enzymes. nih.gov This provides critical insights into how the inhibitor interacts with the enzyme and its substrate. nih.gov
Structural Biology: Utilizing X-ray crystallography or cryo-electron microscopy to solve the co-crystal structures of active analogs bound to their protein targets. This provides an atomic-level view of the binding interactions, guiding further rational design of more potent and selective molecules.
Development of Highly Selective and Potent Therapeutic Agents
A major challenge in drug development is achieving high potency for the intended target while maintaining selectivity to avoid off-target effects. The this compound scaffold has shown promise in this area, but further optimization is necessary. For example, certain indolinone derivatives have been identified as selective inhibitors of VEGF, PDGF, and FGF receptor kinases. acs.org
Future efforts will concentrate on:
Selectivity Profiling: Screening optimized compounds against panels of related biological targets (e.g., a kinome panel for kinase inhibitors) to establish a comprehensive selectivity profile. Research on related indole-based compounds has successfully identified inhibitors with high selectivity for specific carbonic anhydrase isoforms. mdpi.com
Structure-Based Drug Design (SBDD): Using high-resolution structural information of the target to design molecules that fit precisely into the binding site, maximizing potency and minimizing interactions with other proteins.
Targeting Allosteric Sites: Designing derivatives that bind to allosteric sites rather than the highly conserved active site of a protein. This can be a powerful strategy for achieving greater selectivity among closely related protein family members.
Exploration of Novel Therapeutic Applications beyond Current Findings
While much research on indole-based compounds has focused on cancer and neurodegenerative diseases, the versatility of the this compound scaffold suggests potential in a wider range of therapeutic areas. nih.govresearchgate.net
Future research should explore applications in:
Infectious Diseases: Investigating the potential of these compounds as antibacterial, antifungal, or antiviral agents. Related 5-chloro-indolin-2-one derivatives have been screened for activity against SARS-CoV-2. nih.gov
Inflammatory Disorders: Evaluating the efficacy of novel analogs in models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, by targeting key inflammatory kinases or enzymes.
Metabolic Diseases: Probing the utility of these compounds in metabolic disorders like diabetes by assessing their ability to modulate relevant metabolic enzymes or signaling pathways.
Rare Diseases: Screening compound libraries against targets implicated in rare and neglected diseases, where new chemical starting points are desperately needed.
Integration of Experimental and Computational Approaches for Accelerated Discovery
The future of drug discovery with the this compound scaffold will be significantly enhanced by the synergistic integration of computational and experimental methods. jddhs.comjddhs.com This convergence allows for a more rational, efficient, and cost-effective discovery pipeline. jddhs.com
This integrated workflow includes:
Virtual Screening and Molecular Docking: Using computational models of target proteins to screen large virtual libraries of potential derivatives, identifying promising candidates for synthesis and experimental testing. nih.gov This approach helps prioritize synthetic efforts on compounds most likely to be active.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of the compounds with their biological activities. These models can then predict the activity of novel, unsynthesized analogs. jddhs.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess binding stability and understand the energetic contributions of different interactions.
ADMET Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process. researchgate.net
By combining computational predictions with robust experimental validation, the discovery and optimization of therapeutic agents derived from this compound can be dramatically accelerated. chemrxiv.org
Q & A
Q. What are the established synthetic routes for 3-benzylidene-5-chloro-1H-indol-2-one, and what key parameters influence yield?
The synthesis typically involves condensation of 5-chloro-1H-indol-2-one with benzaldehyde derivatives under acidic or basic conditions. Key parameters include:
- Catalyst choice : Use of POCl₃ or DMF for activation of carbonyl groups .
- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to drive Schiff base formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating the product .
Yield optimization requires strict anhydrous conditions and stoichiometric balancing of reagents to minimize side reactions like over-alkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C-NMR : Critical for confirming regioselectivity and tautomeric forms. For example, the benzylidene proton appears as a singlet near δ 8.2–8.5 ppm, while indole NH is typically absent due to tautomerization .
- HR-MS : Validates molecular weight (expected [M+H]⁺: ~282.06) and detects halogen isotopic patterns (e.g., chlorine’s 3:1 ratio) .
- IR Spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches, distinguishing keto-enol tautomers .
Advanced Research Questions
Q. How can discrepancies between computational and experimental vibrational spectra be resolved?
Discrepancies often arise from solvent effects or incomplete DFT functional parameterization. To address this:
- Solvent correction : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations to match experimental IR conditions .
- Tautomer validation : Compare experimental NMR data with computed chemical shifts for keto/enol forms using tools like ACD/Labs or ChemDraw .
- Dynamic effects : Include anharmonic corrections in vibrational analysis to account for temperature-dependent peak broadening .
Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound?
- Solvent selection : Use mixed solvents (e.g., methanol/dichloromethane) to slow nucleation. Slow evaporation at 4°C promotes single-crystal formation .
- Seeding : Introduce microcrystals from prior trials to guide growth.
- Refinement : Employ SHELXL for high-resolution data, focusing on anisotropic displacement parameters to resolve disorder in the benzylidene moiety .
Q. How do solvent polarity and substituent effects influence the compound’s tautomeric equilibrium?
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the keto form via hydrogen bonding, while non-polar solvents (e.g., toluene) favor enol tautomers .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzylidene ring shift equilibrium toward the keto form by destabilizing the enol’s conjugated system .
- Experimental validation : Use variable-temperature NMR in deuterated solvents to track tautomeric ratios .
Q. What methodologies are recommended for analyzing biological activity against resistant pathogens?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a control .
- Mechanistic studies : Perform molecular docking (MOE or AutoDock) to predict binding to bacterial topoisomerase II, followed by enzyme inhibition assays to validate .
- Synergy testing : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays .
Q. How can conflicting crystallographic and solution-phase structural data be reconciled?
- Dynamic vs. static structures : X-ray captures the dominant solid-state tautomer, while NMR reflects solution-phase equilibrium. Use DFT to model both states .
- Hirshfeld analysis : Compare intermolecular interactions (e.g., π-stacking in crystals) with NOESY data to identify packing-driven conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
